2-(3-formyl-1H-indol-1-yl)-N-[2-(3-methylphenyl)ethyl]acetamide
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Overview
Description
2-(3-formyl-1H-indol-1-yl)-N-[2-(3-methylphenyl)ethyl]acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs. This compound, in particular, features a formyl group attached to the indole ring and an acetamide group linked to a 3-methylphenyl ethyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-formyl-1H-indol-1-yl)-N-[2-(3-methylphenyl)ethyl]acetamide typically involves multi-step organic reactions. One common method starts with the formation of the indole ring, followed by the introduction of the formyl group at the 3-position. The acetamide group is then attached through a series of reactions involving the appropriate amine and acylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3-formyl-1H-indol-1-yl)-N-[2-(3-methylphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The indole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: 2-(3-carboxy-1H-indol-1-yl)-N-[2-(3-methylphenyl)ethyl]acetamide.
Reduction: 2-(3-hydroxymethyl-1H-indol-1-yl)-N-[2-(3-methylphenyl)ethyl]acetamide.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
2-(3-formyl-1H-indol-1-yl)-N-[2-(3-methylphenyl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-formyl-1H-indol-1-yl)-N-[2-(3-methylphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The indole ring can interact with various receptors and enzymes, modulating their activity. These interactions can lead to changes in cellular pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-formyl-1H-indol-1-yl)acetic acid: Similar structure but with a carboxylic acid group instead of the acetamide group.
2-(3-formyl-1H-indol-1-yl)ethylamine: Similar structure but with an amine group instead of the acetamide group.
Uniqueness
2-(3-formyl-1H-indol-1-yl)-N-[2-(3-methylphenyl)ethyl]acetamide is unique due to the presence of both the formyl and acetamide groups, which can interact with different biological targets. This dual functionality can enhance its biological activity and make it a valuable compound for research and development.
Properties
IUPAC Name |
2-(3-formylindol-1-yl)-N-[2-(3-methylphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-15-5-4-6-16(11-15)9-10-21-20(24)13-22-12-17(14-23)18-7-2-3-8-19(18)22/h2-8,11-12,14H,9-10,13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGVXHYHWFJPOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCNC(=O)CN2C=C(C3=CC=CC=C32)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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